molecular formula C20H20F3N3O2 B2807796 6-Cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one CAS No. 2309574-19-2

6-Cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one

Cat. No. B2807796
M. Wt: 391.394
InChI Key: FFEPFEYBIYWYBG-UHFFFAOYSA-N
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Description

“6-Cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one” is a chemical compound with the molecular formula C20H20F3N3O2 and a molecular weight of 391.3941. It’s a complex organic compound that contains several functional groups, including a cyclopropyl group, a trifluoromethyl group, a benzoyl group, a piperidinyl group, and a pyridazinone group1.



Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis details for this compound are not readily available in the retrieved data. However, related compounds have been synthesized using techniques such as catalytic protodeboronation of pinacol boronic esters2.



Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The cyclopropyl group is a three-membered carbon ring, the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, the benzoyl group is a carbonyl group (C=O) attached to a phenyl group, the piperidinyl group is a six-membered ring containing one nitrogen atom, and the pyridazinone group is a six-membered ring containing two nitrogen atoms and a carbonyl group1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the retrieved data. However, compounds with similar functional groups have been involved in various chemical reactions. For example, pinacol boronic esters, which are similar to the trifluoromethyl group in this compound, have been used in catalytic protodeboronation reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved data. However, based on its molecular structure, it can be inferred that it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential hazards.


Future Directions

The future directions for research on this compound are not specified in the retrieved data. However, given its complex structure and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, further research and expert consultation would be required.


properties

IUPAC Name

6-cyclopropyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c21-20(22,23)15-3-1-2-14(12-15)19(28)25-10-8-16(9-11-25)26-18(27)7-6-17(24-26)13-4-5-13/h1-3,6-7,12-13,16H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEPFEYBIYWYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

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